

# 1-(2-Fluoroethyl)piperazine hydrochloride molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(2-Fluoroethyl)piperazine  
hydrochloride

Cat. No.: B181602

[Get Quote](#)

## Technical Guide: 1-(2-Fluoroethyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **1-(2-Fluoroethyl)piperazine hydrochloride**, a key intermediate in pharmaceutical research and development.

## Core Compound Data

The fundamental molecular and physical data for **1-(2-Fluoroethyl)piperazine hydrochloride** are summarized in the table below for quick reference.

| Property          | Data                                             |
|-------------------|--------------------------------------------------|
| Chemical Name     | 1-(2-Fluoroethyl)piperazine hydrochloride        |
| Molecular Formula | C <sub>6</sub> H <sub>14</sub> ClFN <sub>2</sub> |
| Molecular Weight  | 168.64 g/mol                                     |
| CAS Number        | 184042-60-2                                      |
| Canonical SMILES  | C1CN(CCN1)CCF.Cl                                 |

# Experimental Protocols

While a specific, publicly documented protocol for the synthesis of **1-(2-Fluoroethyl)piperazine hydrochloride** is not readily available, a reliable synthetic route can be devised based on established methods for the N-alkylation of piperazines. The following protocol describes a plausible method for its preparation and subsequent analysis.

## Synthesis of **1-(2-Fluoroethyl)piperazine Hydrochloride**

The synthesis of **1-(2-fluoroethyl)piperazine hydrochloride** can be achieved through a two-step process: the N-alkylation of piperazine followed by the formation of the hydrochloride salt. A common challenge in the N-alkylation of piperazine is controlling the reaction to favor mono-substitution over di-substitution. One effective strategy is the *in situ* formation of piperazine monohydrochloride, which deactivates one of the nitrogen atoms, thus promoting mono-alkylation.

### Step 1: N-Alkylation of Piperazine

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (2 equivalents) in a suitable solvent such as methanol or acetonitrile.
- **Formation of Monohydrochloride:** To the stirred solution, add piperazine dihydrochloride (1 equivalent). Gently heat the mixture until a clear solution is obtained. This step generates piperazine monohydrochloride *in situ*.
- **Alkylation:** To the reaction mixture, add 1-fluoro-2-iodoethane or a similar fluoroethylating agent (1 equivalent) dropwise at room temperature.
- **Reaction Monitoring:** The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material. The reaction may require heating to reflux for several hours to proceed to completion.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated piperazine dihydrochloride. The filtrate is then concentrated under

reduced pressure to remove the solvent. The resulting residue is dissolved in water and the pH is adjusted to >9 with a base (e.g., 1M NaOH) to deprotonate the piperazine nitrogen.

- Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.
- Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude **1-(2-fluoroethyl)piperazine free base**.

#### Step 2: Formation of the Hydrochloride Salt

- Salt Formation: Dissolve the crude **1-(2-fluoroethyl)piperazine** in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
- Acidification: While stirring, add a solution of hydrochloric acid in the same solvent (or in ethanol) dropwise until the solution becomes acidic (test with pH paper).
- Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by vacuum filtration.
- Purification: The crude **1-(2-fluoroethyl)piperazine hydrochloride** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product.

## Analytical Characterization

The identity and purity of the synthesized **1-(2-Fluoroethyl)piperazine hydrochloride** can be confirmed using standard analytical techniques.

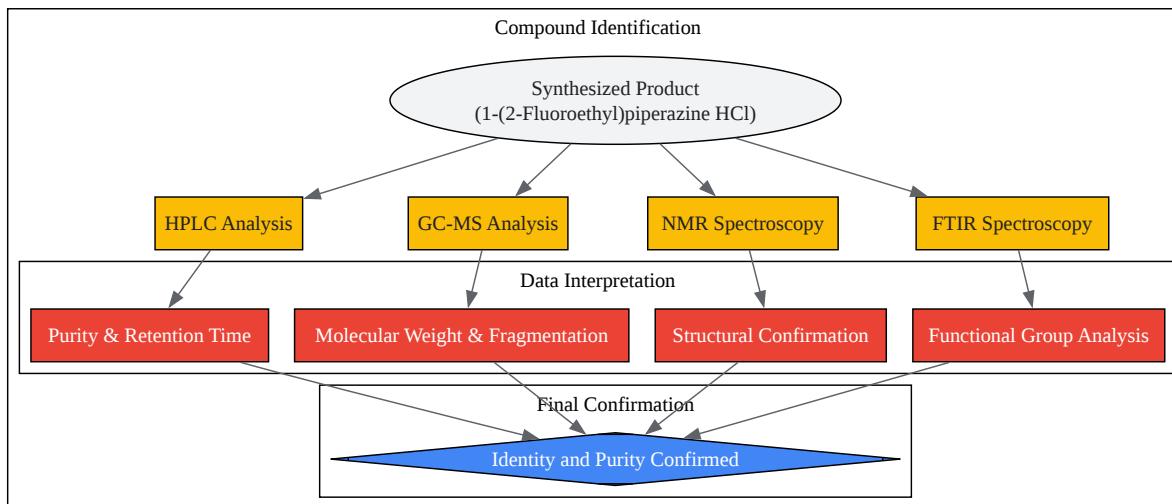
#### High-Performance Liquid Chromatography (HPLC)

- Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
- Detection: UV detection at an appropriate wavelength.


- Sample Preparation: The sample is dissolved in the mobile phase before injection.
- Analysis: The retention time of the main peak is compared to a reference standard, and the purity is determined by the peak area percentage.

### Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: The hydrochloride salt is typically converted to the free base before analysis. This is achieved by dissolving the sample in a basic solution and extracting it with a volatile organic solvent. Derivatization may be necessary to improve volatility and peak shape.
- GC Column: A non-polar or medium-polarity capillary column is commonly used.
- Ionization: Electron Ionization (EI) is standard for generating a reproducible fragmentation pattern.
- Analysis: The mass spectrum of the eluted peak is compared with known databases or analyzed for characteristic fragments to confirm the structure of the compound. The molecular ion peak should correspond to the molecular weight of the free base.


## Visualized Workflows and Relationships

The following diagrams illustrate the conceptual workflows for the synthesis and identification of **1-(2-Fluoroethyl)piperazine hydrochloride**.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis and purification of **1-(2-Fluoroethyl)piperazine hydrochloride**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [1-(2-Fluoroethyl)piperazine hydrochloride molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181602#1-2-fluoroethyl-piperazine-hydrochloride-molecular-weight-and-formula\]](https://www.benchchem.com/product/b181602#1-2-fluoroethyl-piperazine-hydrochloride-molecular-weight-and-formula)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)